D-赤藓糖醇

描述

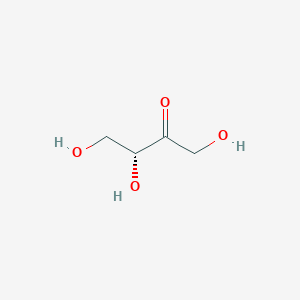

D-Erythrulose, also known as erythrulose, is a tetrose carbohydrate with the chemical formula C₄H₈O₄. It belongs to the ketose family due to the presence of a ketone group. This compound is commonly used in self-tanning cosmetics, often in combination with dihydroxyacetone. The reaction between D-Erythrulose and amino acids in the skin’s proteins results in a color change, mimicking a sun-tanned appearance .

科学研究应用

D-Erythrulose has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

Biology: D-Erythrulose is studied for its role in metabolic pathways and its interactions with biological molecules.

Medicine: It is used in the formulation of self-tanning products and is being researched for its potential therapeutic applications.

Industry: D-Erythrulose is used in the cosmetic industry for self-tanning products and in the food industry as a flavor enhancer

作用机制

Target of Action

D-Erythrulose, also known as erythrulose, is a tetrose carbohydrate . It primarily targets the amino acids in the proteins of the first layers of skin, specifically the stratum corneum and epidermis . In addition, D-Erythrulose is also known to interact with D-erythrulose reductase, an enzyme that catalyzes the reduction of D-erythrulose to D-threitol .

Mode of Action

D-Erythrulose interacts with its targets through a process known as the Maillard reaction . This reaction involves free radicals at one of the steps . D-Erythrulose reacts with free primary or secondary amino groups in the upper layers of the epidermis . Melanoidins, high molecular weight polymers, are formed by this conversion of D-Erythrulose with amino acids, peptides, or proteins .

Biochemical Pathways

The Maillard reaction, which D-Erythrulose is involved in, is a key biochemical pathway . This pathway is distantly related to the browning effect observed when a cut apple slice is exposed to oxygen . Another pathway that D-Erythrulose is involved in is the erythrulose monophosphate (EuMP) cycle . This cycle is highly energy-efficient and holds the potential for high bioproduct yields .

Pharmacokinetics

It is known that a small amount of erythritol, a related compound, can be metabolized in some reversible metabolic reactions such as dehydrogenation to d- or l-erythrulose by nad-dependent cytoplasmic polyol dehydrogenase or phosphorylation by glycerol kinase to erythritol-1-phosphate followed by dehydrogenation to d-erythrulose 1-phosphate .

Result of Action

The result of D-Erythrulose’s action is a color change on all treated skin . The ‘tan’ produced by D-Erythrulose only has an SPF of up to 3, and enhances the free radical injury from UV (compared to untreated skin) for the 24 hours after self-tanner is applied .

Action Environment

Environmental factors can influence the action, efficacy, and stability of D-Erythrulose. For instance, UV irradiation can enhance the production of free radicals, which can react with the ketoamines and other intermediates of the Maillard reaction . Therefore, for a day after self-tanner application, excessive sun exposure should be avoided and sunscreen should be worn outdoors .

生化分析

Biochemical Properties

D-Erythrulose interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is D-Erythrulose reductase . This enzyme catalyzes the reduction of D-Erythrulose to D-threitol . The nature of these interactions is highly specific, with D-Erythrulose serving as the substrate for the enzyme .

Cellular Effects

The effects of D-Erythrulose on cells and cellular processes are primarily mediated through its interactions with enzymes like D-Erythrulose reductase. These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, D-Erythrulose exerts its effects through binding interactions with biomolecules and enzymes. For instance, D-Erythrulose reductase catalyzes the reduction of D-Erythrulose, yielding erythritol as the product . This process involves enzyme activation and changes in gene expression .

Metabolic Pathways

D-Erythrulose is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: D-Erythrulose can be synthesized through the aerobic fermentation of erythritol by the bacterium Gluconobacter. This process involves multiple purification steps to obtain the final product .

Industrial Production Methods: Industrial production of D-Erythrulose typically involves microbial fermentation. The bacterium Gluconobacter is used to oxidize erythritol, producing D-Erythrulose. This method is preferred due to its efficiency and scalability .

Types of Reactions:

Oxidation: D-Erythrulose can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: It can be reduced to form erythritol.

Substitution: D-Erythrulose can participate in substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Reaction Conditions: These reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed:

Oxidation Products: Various carboxylic acids and aldehydes.

Reduction Products: Erythritol.

相似化合物的比较

Dihydroxyacetone (DHA): Both D-Erythrulose and DHA are used in self-tanning products.

Erythritol: A reduction product of D-Erythrulose, erythritol is used as a sweetener in the food industry.

Threose: Another tetrose carbohydrate, similar in structure but differing in stereochemistry.

Uniqueness: D-Erythrulose is unique in its ability to produce a natural-looking tan without exposure to ultraviolet light. Its slower reaction time compared to DHA results in a longer-lasting tan, making it a preferred choice in cosmetic formulations .

生物活性

D-Erythrulose is a four-carbon ketose sugar that has garnered attention due to its various biological activities, particularly in metabolic processes and potential therapeutic applications. This article explores the biological activity of D-erythrulose by reviewing relevant studies, case reports, and research findings.

D-Erythrulose is an isomer of D-erythrose and is classified as a ketotetrose. It plays a significant role in metabolic pathways, particularly in the conversion to other sugars. Research indicates that D-erythrulose can be metabolized into D-erythrose-4-phosphate through specific enzymatic reactions involving isomerases, which are crucial for cellular metabolism and energy production .

Biological Activity

1. Antitumor Effects

Recent studies have highlighted the antitumor potential of D-erythrulose. A notable investigation demonstrated that D-erythrose (closely related to D-erythrulose) significantly reduced tumor weight in an abdominal metastatic model of colon cancer. The study reported a 69.1% reduction in tumor weight, increased apoptosis in tumor cells, and no observed toxic effects on normal tissues . This suggests that D-erythrulose may share similar properties, warranting further exploration into its anticancer capabilities.

2. Metabolic Impacts

D-Erythrulose has been implicated in metabolic pathways that influence energy balance and fat metabolism. It participates in the pentose phosphate pathway, which is essential for nucleotide synthesis and cellular respiration. The conversion of erythritol to D-erythrose-4-phosphate via specific isomerases underscores its role in metabolic processes that could affect obesity and metabolic syndrome .

Case Studies

Case Study 1: Obesity and Metabolic Syndrome

In a hypothetical case study examining the effects of processed sugars on obesity and metabolic syndrome, it was suggested that low-calorie sweeteners like D-erythrulose could play a role in modulating metabolic responses. The study posited that incorporating such compounds might help manage weight by influencing insulin sensitivity and energy expenditure .

Research Findings Summary

The following table summarizes key findings from various studies on D-erythrulose:

属性

IUPAC Name |

(3R)-1,3,4-trihydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPHVQVXLPRNCX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420085 | |

| Record name | D-Erythrulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-55-9 | |

| Record name | D-Erythrulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrulose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Erythrulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHRULOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09058VOU0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。